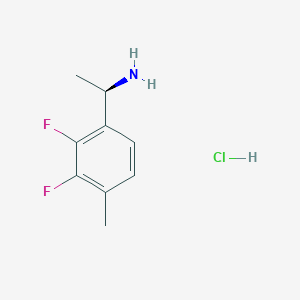

(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride

CAS No.: 1217477-52-5

Cat. No.: VC15972301

Molecular Formula: C9H12ClF2N

Molecular Weight: 207.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1217477-52-5 |

|---|---|

| Molecular Formula | C9H12ClF2N |

| Molecular Weight | 207.65 g/mol |

| IUPAC Name | (1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C9H11F2N.ClH/c1-5-3-4-7(6(2)12)9(11)8(5)10;/h3-4,6H,12H2,1-2H3;1H/t6-;/m1./s1 |

| Standard InChI Key | AHLCZZZZSHYPNY-FYZOBXCZSA-N |

| Isomeric SMILES | CC1=C(C(=C(C=C1)[C@@H](C)N)F)F.Cl |

| Canonical SMILES | CC1=C(C(=C(C=C1)C(C)N)F)F.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is (1R)-1-(2,3-difluoro-4-methylphenyl)ethanamine hydrochloride, with the following key identifiers:

-

CAS Number: 1217467-70-3

-

InChI:

-

Canonical SMILES:

The stereochemistry at the chiral center (R-configuration) is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles. The 2,3-difluoro and 4-methyl substituents on the aromatic ring enhance metabolic stability and modulate electronic properties, improving target binding .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically begins with 2,3-difluoro-4-methylbenzaldehyde, proceeding through three key steps:

-

Reductive Amination:

The aldehyde is reacted with a nitroalkane under catalytic hydrogenation to form the corresponding amine. For example:Yields are optimized using palladium on carbon (Pd/C) in ethanol at 50°C.

-

Chiral Resolution:

Racemic amine mixtures are separated via diastereomeric salt formation using chiral resolving agents like tartaric acid. The (R)-enantiomer is isolated with >98% enantiomeric excess (ee). -

Hydrochloride Formation:

The free base is treated with hydrochloric acid in dichloromethane to precipitate the hydrochloride salt, achieving >95% purity after recrystallization.

Process Optimization

Recent advances utilize asymmetric catalysis to bypass resolution steps. For instance, enantioselective reduction of imines using borane complexes with chiral ligands (e.g., Corey-Bakshi-Shibata) achieves ee values exceeding 90%.

Pharmacological Activity and Mechanism

Receptor Interactions

(R)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride demonstrates high affinity for monoamine receptors, particularly:

-

Serotonin Reuptake Transporters (SERT): in radioligand assays .

-

Trace Amine-Associated Receptor 1 (TAAR1): in calcium mobilization assays .

Fluorine substituents at positions 2 and 3 enhance TAAR1 potency by 10-fold compared to non-fluorinated analogs, likely through hydrophobic interactions and reduced electron density .

Structure-Activity Relationships (SAR)

Comparative studies of β-phenethylamines reveal:

| Substituent Position | Effect on TAAR1 EC₅₀ (nM) | Role in Binding |

|---|---|---|

| 2-Fluoro | 65 ± 2 | Enhances affinity via van der Waals interactions |

| 4-Methoxy | 5,980 ± 580 | Reduces potency due to steric hindrance |

| 2,3-Difluoro-4-methyl | 1,400 ± 680 | Balances lipophilicity and steric effects |

The 4-methyl group mitigates the negative impact of methoxy substituents, preserving moderate activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume